molecular formula C16H11N3O2S B7595132 N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide

N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide

Cat. No.: B7595132
M. Wt: 309.3 g/mol
InChI Key: CNTWDSDDQKPVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound combines the properties of both thiadiazole and xanthene moieties, making it a compound of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide typically involves the reaction of 1,3,4-thiadiazole derivatives with xanthene carboxylic acid derivatives. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with 9H-xanthene-9-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound can disrupt the cell membrane and inhibit essential enzymes, leading to cell death. In anticancer applications, it can induce apoptosis by activating caspases and other apoptotic pathways. The xanthene moiety allows the compound to interact with biological molecules through fluorescence, making it useful for imaging and detection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide is unique due to its combination of thiadiazole and xanthene moieties. This dual functionality allows it to exhibit a wide range of biological activities and makes it a versatile compound for various scientific research applications .

Properties

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c20-15(18-16-19-17-9-22-16)14-10-5-1-3-7-12(10)21-13-8-4-2-6-11(13)14/h1-9,14H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTWDSDDQKPVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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